molecular formula C13H22ClN B13484877 3-(3-Tert-butylphenyl)propan-1-amine hydrochloride

3-(3-Tert-butylphenyl)propan-1-amine hydrochloride

Cat. No.: B13484877
M. Wt: 227.77 g/mol
InChI Key: CVLGSALBTQJACM-UHFFFAOYSA-N
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Description

3-(3-Tert-butylphenyl)propan-1-amine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a propan-1-amine moiety. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Tert-butylphenyl)propan-1-amine hydrochloride typically involves the reaction of 3-tert-butylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the corresponding amine. The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Tert-butylphenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro, sulfo, or halogenated derivatives.

Scientific Research Applications

3-(3-Tert-butylphenyl)propan-1-amine hydrochloride is widely used in scientific research due to its versatile properties:

    Chemistry: It serves as a building block in organic synthesis and the development of new chemical entities.

    Biology: The compound is used in the study of enzyme interactions and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Tert-butylphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Tert-butylphenyl)propan-1-amine hydrochloride is unique due to the presence of both the tert-butyl and phenyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound in various chemical and pharmaceutical applications.

Properties

Molecular Formula

C13H22ClN

Molecular Weight

227.77 g/mol

IUPAC Name

3-(3-tert-butylphenyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C13H21N.ClH/c1-13(2,3)12-8-4-6-11(10-12)7-5-9-14;/h4,6,8,10H,5,7,9,14H2,1-3H3;1H

InChI Key

CVLGSALBTQJACM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)CCCN.Cl

Origin of Product

United States

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